molecular formula C23H28N4O3S B2548589 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1797124-84-5

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2548589
CAS No.: 1797124-84-5
M. Wt: 440.56
InChI Key: YWIUVWCYULVYNL-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzothiazole core linked to a piperidine ring and a 3,4-dimethoxybenzyl group. The benzothiazole moiety is known for its role in enhancing binding affinity to proteins, while the 3,4-dimethoxybenzyl group may improve solubility and modulate electronic properties.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-29-19-8-7-17(13-20(19)30-2)15-25-22(28)24-14-16-9-11-27(12-10-16)23-26-18-5-3-4-6-21(18)31-23/h3-8,13,16H,9-12,14-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIUVWCYULVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.

    Coupling of Benzo[d]thiazole and Piperidine: The benzo[d]thiazole moiety is then coupled with the piperidine ring using a suitable linker, often through nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the provided evidence, focusing on structural motifs, synthetic yields, and biological activity where available.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Yield (%) Activity (IC₅₀ or MIC) Reference ID
Target Compound Benzothiazole-urea Piperidin-4-ylmethyl, 3,4-dimethoxybenzyl N/A N/A -
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Thiazole-urea Chlorophenyl, piperazine-hydrazinyl 85.1 Not reported
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (15e) Benzothiadiazole-urea Piperidin-4-ylpropyl 45 PRMT3 inhibition (Kd = 0.5 µM)
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea () Benzothiazole-urea Imidazole-methyl, bromophenyl, chlorobenzothiazole N/A CdFabK IC₅₀ = 0.24 µM; MIC = 1.56–6.25 µg/mL
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea () Thiadiazole-urea 4-Methylbenzoyl, pyridyl-thiadiazole N/A Not reported

Structural and Functional Insights

Core Heterocycles :

  • The benzothiazole core in the target compound is analogous to the benzothiadiazole in compound 15e () and the thiadiazole in . Benzothiazole derivatives (e.g., ) exhibit strong enzyme inhibition (e.g., CdFabK IC₅₀ = 0.10–0.24 µM), likely due to π-π stacking and hydrophobic interactions with target proteins .

Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 11f in ) but could reduce potency against bacterial targets like C. difficile, where halogen substituents (e.g., Cl, Br) improve activity . The piperidin-4-ylmethyl linker in the target compound differs from the piperazine in and the piperidin-4-ylpropyl in 15e ().

Urea Linkage: The urea group is a critical pharmacophore in all compounds, enabling hydrogen bonding with enzyme active sites. For example, in , urea-linked benzothiazoles achieved sub-micromolar inhibition of CdFabK, a key enoyl-ACP reductase in C. difficile .

Biological Activity

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a benzothiazole moiety and a piperidine ring, suggest various biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure

The molecular formula of this compound is C23H28N4O3SC_{23}H_{28}N_{4}O_{3}S with a molecular weight of 440.6 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC23H28N4O3S
Molecular Weight440.6 g/mol
CAS Number1797124-84-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways.

  • Inhibition of Cyclooxygenase Enzymes : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .
  • Anticancer Activity : The compound has demonstrated potential anticancer properties through the modulation of apoptotic pathways and inhibition of tumor cell proliferation .

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mediators. In vitro studies have shown that it can lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Anticancer Properties

The anticancer effects were evaluated using various cancer cell lines, where the compound showed cytotoxicity at micromolar concentrations. For instance, IC50 values for specific cancer types were found to be below 10 µM, indicating potent activity against these cells .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
  • Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Modifications to the benzothiazole moiety can enhance COX inhibition.
  • The piperidine ring's substitution patterns significantly influence anticancer activity.

These insights guide future synthetic efforts aimed at developing more potent derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea?

Answer: The synthesis involves modular coupling of the benzothiazole-piperidine scaffold with the dimethoxybenzylurea moiety. Key steps include:

  • Piperidine functionalization: React 4-(aminomethyl)piperidine with benzo[d]thiazole-2-carbonyl chloride under Schotten-Baumann conditions to install the benzothiazole group .
  • Urea formation: Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the piperidine intermediate with 3,4-dimethoxybenzyl isocyanate. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hr) in anhydrous DMF at 0°C to room temperature .
  • Purification: Employ flash chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is critical:

Technique Key Insights Reference
1H/13C NMR Resolve benzothiazole protons (δ 7.5–8.2 ppm) and piperidinyl CH2 (δ 2.5–3.5 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity .
HRMS Validate molecular ion ([M+H]+) with <2 ppm error. Example: Calc. for C23H27N4O3S: 439.1805; Found: 439.1802 .
HPLC-PDA Use C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient (60:40 to 90:10 over 20 min). Retention time: ~12 min .

Q. What strategies address poor aqueous solubility during in vitro assays?

Answer:

  • Co-solvent systems: Use DMSO (≤1% v/v) with surfactants like Tween-80 (0.1% w/v) to enhance dispersion .
  • pH adjustment: Prepare buffered solutions (pH 6.5–7.4) using ammonium acetate or phosphate buffers to stabilize the urea linkage .
  • Nanoformulation: Explore liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core modifications: Replace dimethoxybenzyl with substituted benzyl groups (e.g., 3,4-dichloro or 4-fluoro) to assess electronic effects on target binding .
  • Piperidine substitution: Introduce methyl or ethyl groups at the piperidine nitrogen to evaluate steric hindrance .
  • Benzothiazole replacement: Test alternative heterocycles (e.g., benzoxazole or indole) to probe π-π stacking interactions .
  • Activity mapping: Use molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., kinases) to prioritize analogs .

Q. What mechanistic approaches elucidate the compound’s mode of action in enzymatic assays?

Answer:

  • Kinetic assays: Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish reversible vs. irreversible binding .
  • Isothermal titration calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with benzothiazole) .
  • Mutagenesis studies: Engineer active-site residues (e.g., Ala-scanning) in target enzymes to validate binding hypotheses .

Q. How can analytical methods be optimized to resolve degradation products in stability studies?

Answer:

  • Forced degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to generate degradants .
  • LC-MS/MS analysis: Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Key degradants:
    • Hydrolysis product: Loss of urea moiety (m/z 297.1).
    • Oxidation product: Benzothiazole sulfoxide (m/z 455.2) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be investigated?

Answer:

  • Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to assess bioavailability differences .
  • Metabolite identification: Incubate with liver microsomes (human/rodent) to detect inactive or toxic metabolites .
  • Target engagement assays: Use cellular thermal shift assays (CETSA) to confirm target binding in vivo .

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